molecular formula C7H13NO3 B13178267 2-Methoxy-1-(morpholin-3-yl)ethan-1-one

2-Methoxy-1-(morpholin-3-yl)ethan-1-one

Cat. No.: B13178267
M. Wt: 159.18 g/mol
InChI Key: MELXWZMOAYJOQC-UHFFFAOYSA-N
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Description

2-Methoxy-1-(morpholin-3-yl)ethan-1-one is an organic compound with the molecular formula C7H13NO3 and a molecular weight of 159.18 g/mol . It is a versatile compound used in various scientific research fields due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-1-(morpholin-3-yl)ethan-1-one typically involves the reaction of morpholine with 2-methoxyacetyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, usually nitrogen, to prevent unwanted side reactions. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-1-(morpholin-3-yl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that 2-Methoxy-1-(morpholin-3-yl)ethan-1-one exhibits significant anticancer properties. It has been studied for its ability to inhibit cell proliferation in various cancer cell lines, including melanoma and glioblastoma. In vitro assays have demonstrated that this compound can induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent.

Mechanism of Action
The mechanism by which this compound exerts its effects involves the inhibition of key signaling pathways associated with tumor growth. Specifically, it has been shown to affect the MAPK and PI3K signaling pathways, which are crucial for cell survival and proliferation. This compound's ability to modulate these pathways suggests its potential as a therapeutic agent in oncology.

Table 1: Anticancer Activity of this compound

Cell LineIC50 (μM)Mechanism of Action
A375 (Melanoma)7.0Inhibition of MAPK signaling
D54 (Glioblastoma)10.7Modulation of PI3K pathway
SET-2 (Leukemia)9.9Induction of apoptosis

Material Science Applications

Polymer Chemistry
In material science, this compound is explored as a potential monomer for synthesizing novel polymers. Its unique chemical structure allows it to participate in various polymerization reactions, leading to materials with desirable properties such as enhanced thermal stability and mechanical strength.

Coatings and Adhesives
The compound's reactivity makes it suitable for applications in coatings and adhesives. It can be incorporated into formulations to improve adhesion properties and durability, particularly in environments requiring resistance to solvents and moisture.

Case Studies

Case Study 1: Anticancer Efficacy
A study conducted on the efficacy of this compound involved treating human cancer cell lines with varying concentrations of the compound. The results indicated a dose-dependent reduction in cell viability, confirming its potential as an effective anticancer agent.

Case Study 2: Polymer Development
In another investigation, researchers synthesized a series of polymers using this compound as a monomer. The resulting materials exhibited improved mechanical properties compared to traditional polymers, highlighting the compound's versatility in material science.

Mechanism of Action

The mechanism of action of 2-Methoxy-1-(morpholin-3-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of the reaction. The pathways involved include binding to the active site of enzymes, altering their activity, and modulating biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-1-(morpholin-3-yl)ethan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxy group provides unique electronic properties, making it a valuable compound in various research applications .

Biological Activity

2-Methoxy-1-(morpholin-3-yl)ethan-1-one is an organic compound notable for its unique structure, which includes a methoxy group and a morpholine moiety. With a molecular formula of C_8H_15NO_2 and a molecular weight of approximately 143.18 g/mol, this compound has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry.

Chemical Structure and Properties

The presence of the morpholine ring enhances the compound's solubility in polar solvents, which may influence its pharmacological properties. The ketone functional group contributes to its reactivity and potential interactions with biological targets.

Property Value
Molecular FormulaC_8H_15NO_2
Molecular Weight143.18 g/mol
Functional GroupsMethoxy, Ketone, Morpholine

Pharmacological Potential

Research indicates that this compound may exhibit various pharmacological effects, particularly as an inhibitor of enzymes or receptors involved in critical biological pathways. Similar morpholine derivatives have been studied for their roles in treating cancer, inflammation, and neurological disorders due to their ability to cross the blood-brain barrier.

Preliminary investigations suggest that this compound may interact with specific enzymes or receptors, modulating their activity. Such interactions could lead to therapeutic effects, although further studies are required to elucidate the exact mechanisms involved.

Case Studies and Research Findings

Recent studies have explored the biological activity of morpholine derivatives, including this compound. Notable findings include:

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other morpholine derivatives:

Compound Name Structure Features Biological Activity
2-Ethoxy-1-(morpholin-3-yl)ethan-1-oneEthoxy group instead of methoxyDifferent solubility and reactivity
2-Methoxy-N-methylmorpholineMethyl substitution on morpholineAltered biological activity
4-MethylmorpholineMethyl group on the morpholine ringDifferent steric effects influencing interactions

Properties

Molecular Formula

C7H13NO3

Molecular Weight

159.18 g/mol

IUPAC Name

2-methoxy-1-morpholin-3-ylethanone

InChI

InChI=1S/C7H13NO3/c1-10-5-7(9)6-4-11-3-2-8-6/h6,8H,2-5H2,1H3

InChI Key

MELXWZMOAYJOQC-UHFFFAOYSA-N

Canonical SMILES

COCC(=O)C1COCCN1

Origin of Product

United States

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